N-(1-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide
Description
N-(1-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide is a chiral acetamide derivative characterized by a pyridinylsulfanyl group at the acetamide’s α-position and an N-(1-phenylethyl) substituent. The compound’s structure combines aromatic (phenyl, pyridine) and sulfur-containing moieties, which are known to influence pharmacokinetic properties and biological activity.
The N-(1-phenylethyl) group contributes to stereochemical complexity, which may affect enantioselective interactions in biological systems .
Properties
IUPAC Name |
N-(1-phenylethyl)-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-12(13-7-3-2-4-8-13)17-14(18)11-19-15-9-5-6-10-16-15/h2-10,12H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHTUZCZIRRQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 2-mercaptopyridine with an appropriate acylating agent, such as 2-bromoacetophenone, under basic conditions. The reaction proceeds through the formation of a thioether intermediate, which is then acylated to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenylethyl group.
Scientific Research Applications
N-(1-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide
- Structure : Replaces the pyridinylsulfanyl group with an indole ring.
- Properties : The indole moiety enables π-π stacking interactions, often critical for binding to hydrophobic pockets in proteins. This compound serves as an intermediate for synthesizing nitrogen heterocycles and indole alkaloids .
(R)-2-(2-Hydroxyphenyl)-N-(1-phenylethyl)acetamide
- Structure : Features a hydroxylated phenyl group instead of pyridinylsulfanyl.
- Synthesis : Prepared via Ru(II/IV)-catalyzed C–H activation, highlighting a divergent synthetic route compared to sulfur-containing analogues .
Analogues with Sulfonyl/Sulfanyl Modifications
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47)
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide
- Structure : Combines a chlorophenyl sulfonyl group with a piperidine ring.
- Properties : The sulfonyl group increases metabolic stability, while the chlorophenyl moiety may enhance lipophilicity and target affinity .
Thiadiazole and Thiazole Derivatives
2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63)
(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide
- Structure : Contains a methylthiazole group.
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Features | |
|---|---|---|---|---|
| N-(1-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide | C13H13N3O3S2 | 323.39 | Chiral center, sulfur-rich | |
| 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide | C22H17N5OS | 399.47 | High molecular weight, fused rings | [11] |
| (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide | C14H17N3OS | 275.37 | Thiazole, chiral substituent | [9] |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a pyridine-thiol derivative with an acetamide intermediate under controlled conditions. Key steps include:
- Thiol-alkylation : Reacting 2-mercaptopyridine with a bromoacetamide intermediate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires careful control of temperature and solvent polarity .
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the pyridinylsulfanyl and phenylethyl groups. For example, the pyridine protons appear as distinct doublets (δ 7.2–8.5 ppm), while the phenylethyl group shows aromatic multiplet signals (δ 7.3–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 339.41 for C₁₈H₁₇N₃O₂S) .
- IR Spectroscopy : Key peaks include N–H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial studies focus on in vitro assays:
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values typically 25–50 µg/mL) .
- Enzyme Inhibition : Screen against kinases or proteases via fluorometric assays. For example, IC₅₀ values of 10–20 µM have been reported for kinase targets .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity or selectivity?
- Methodological Answer :
- Rational Design : Replace the phenylethyl group with electron-withdrawing substituents (e.g., -CF₃) to improve membrane permeability. Computational tools (e.g., molecular docking with AutoDock Vina) predict binding affinities to target proteins .
- SAR Studies : Synthesize analogs with variations in the pyridine ring (e.g., 3-cyano or 4-methyl substituents) and compare activity profiles. Use QSAR models to correlate structural features with efficacy .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis reveals bond angles, dihedral angles, and non-covalent interactions. For example, intramolecular N–H⋯N hydrogen bonds stabilize the folded conformation, as seen in related sulfanyl-acetamide structures .
- Comparative Analysis : Overlay experimental data with DFT-optimized structures (e.g., using Gaussian 09) to identify deviations caused by crystal packing .
Q. What strategies address contradictions in biological data across studies?
- Methodological Answer :
- Assay Standardization : Re-evaluate activity under consistent conditions (e.g., cell line, incubation time). For instance, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding variables (e.g., solvent effects in in vitro tests) .
Q. How can computational modeling predict metabolic stability or toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate pharmacokinetic properties (e.g., CYP450 inhibition, hepatotoxicity). For this compound, moderate metabolic stability (t₁/₂ ~2–4 hours in liver microsomes) is predicted due to the pyridinylsulfanyl group .
- Metabolite Identification : Simulate phase I/II metabolism with Schrödinger’s Metabolism Module to prioritize synthetic derivatives with reduced toxophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
